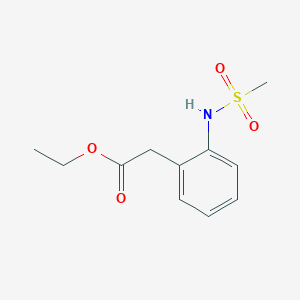

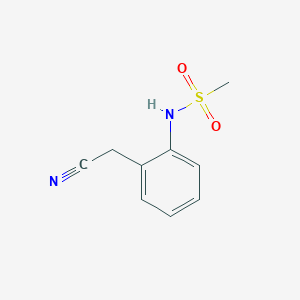

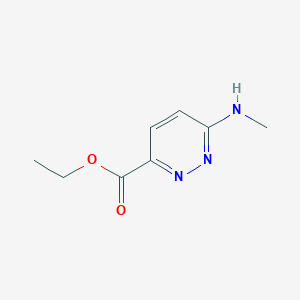

Ethyl 2-(trifluoromethyl)-1,6-naphthyridine-3-carboxylate

Overview

Description

Trifluoromethylpyridines, which might be structurally similar to your compound, are key motifs in active agrochemical and pharmaceutical ingredients . They are used in the protection of crops from pests and also found in several pharmaceutical and veterinary products .

Synthesis Analysis

The synthesis of trifluoromethylpyridines and its derivatives has been reported . Two procedures for the preparation of a similar compound, 6-(trifluoromethyl)pyridin-2(1H)-one, have been reported: a cyclocondensation method starting from (E)-4-ethoxy-1,1,1-trifluorobut-3-en-2-one and direct fluorination of 2-picoline through a chlorine/fluorine exchange reaction .Molecular Structure Analysis

The molecular structure of trifluoromethylpyridines is thought to contribute to their biological activities. The unique physicochemical properties of the fluorine atom and the unique characteristics of the pyridine moiety are considered key .Chemical Reactions Analysis

Trifluoromethylpyridines are used as intermediates in the synthesis of several crop-protection products . The chemical reactions involving these compounds likely depend on their specific structures and the conditions under which the reactions are carried out.Physical And Chemical Properties Analysis

The physical and chemical properties of trifluoromethylpyridines are influenced by the presence of the trifluoromethyl group and the pyridine ring . These compounds are part of an important subgroup of fluorinated compounds .Scientific Research Applications

- Ethyl 2-(trifluoromethyl)-1,6-naphthyridine-3-carboxylate serves as a valuable fluorinated building block. Its trifluoromethyl group imparts unique reactivity, allowing chemists to introduce fluorine atoms into complex molecules. Researchers have utilized this compound to synthesize diverse fluorinated organic compounds, including pharmaceuticals, agrochemicals, and materials .

- The trifluoromethyl group in this compound enhances lipophilicity and metabolic stability. Medicinal chemists have explored its potential as a scaffold for designing novel drugs. By modifying the ethyl ester moiety, researchers can create analogs with improved pharmacokinetic properties. Investigating its interactions with biological targets could lead to new drug candidates .

- Fluorinated compounds often exhibit enhanced bioactivity. Ethyl 2-(trifluoromethyl)-1,6-naphthyridine-3-carboxylate could serve as a precursor for developing agrochemicals. Researchers might explore its herbicidal, fungicidal, or insecticidal properties to improve crop protection strategies .

- Incorporating fluorine into polymers can enhance their properties, such as thermal stability, chemical resistance, and hydrophobicity. Ethyl 2-(trifluoromethyl)-1,6-naphthyridine-3-carboxylate could be a valuable monomer for synthesizing fluorinated polymers. These materials find applications in coatings, membranes, and electronic devices .

- Researchers have explored fluorinated compounds as fluorescent probes for bioimaging. By attaching a fluorophore to the naphthyridine core, this compound could serve as a selective probe for specific cellular targets. Its trifluoromethyl group might enhance fluorescence intensity and stability .

- Transition-metal complexes containing fluorinated ligands play a crucial role in catalysis. Ethyl 2-(trifluoromethyl)-1,6-naphthyridine-3-carboxylate could coordinate with metals like palladium or copper, leading to novel catalysts. These catalysts might find applications in cross-coupling reactions, C–H activation, and other synthetic transformations .

Fluorinated Building Block in Organic Synthesis

Medicinal Chemistry

Agrochemicals and Crop Protection

Materials Science and Fluorinated Polymers

Fluorescent Probes and Imaging Agents

Catalysis and Transition-Metal Complexes

Mechanism of Action

Target of Action

Compounds with similar structures have been shown to inhibit succinate dehydrogenase (complex ii) in the fungal mitochondrial respiratory chain . This enzyme plays a crucial role in the citric acid cycle and the electron transport chain, which are essential for energy production in cells .

Mode of Action

For instance, it may inhibit succinate dehydrogenase, thereby disrupting the normal functioning of the enzyme and leading to a halt in energy production . This would result in the death of the fungal cells, providing an effective means of controlling fungal infections .

Biochemical Pathways

The inhibition of succinate dehydrogenase affects the citric acid cycle and the electron transport chain, two key biochemical pathways involved in energy production . By blocking these pathways, the compound prevents the cells from producing the energy they need to survive and function, leading to their death .

Pharmacokinetics

The presence of the trifluoromethyl group in similar compounds has been shown to affect lipophilicity, which can influence absorption, distribution, metabolism, and excretion (adme) properties . Specifically, the trifluoromethyl group can reduce lipophilicity compared to the corresponding ethyl derivatives, potentially affecting the compound’s bioavailability .

Result of Action

The result of the compound’s action is likely the death of the fungal cells due to energy deprivation. By inhibiting succinate dehydrogenase, the compound disrupts the cells’ ability to produce energy, leading to their death . This makes the compound potentially useful in the treatment of fungal infections .

Safety and Hazards

Future Directions

properties

IUPAC Name |

ethyl 2-(trifluoromethyl)-1,6-naphthyridine-3-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H9F3N2O2/c1-2-19-11(18)8-5-7-6-16-4-3-9(7)17-10(8)12(13,14)15/h3-6H,2H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DXAZNCOFZKAEEK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(N=C2C=CN=CC2=C1)C(F)(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H9F3N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

270.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethyl 2-(trifluoromethyl)-1,6-naphthyridine-3-carboxylate | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-Bromo-7-fluorobenzo[b]thiophene-2-carboxylic acid](/img/structure/B3041772.png)